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Executive Summary & Core Directive

The Challenge: Beta-gallium oxide (

) is an ultra-wide bandgap semiconductor (4.8 eV) with exceptional chemical stability. Unlike
Silicon or GaAs, it is virtually inert to standard acids (HF, HCI,

) at room temperature. This makes wet etching a significant processing bottleneck.[1]

The Solution: Successful wet etching requires overcoming the high activation energy of the
Ga-0 bond. This protocol details two distinct, self-validating methodologies:

» High-Temperature Phosphoric Acid Etching: For bulk removal, mesa isolation, and defect
revealing.

e Photo-Electrochemical (PEC) Etching: For room-temperature, controllable etching using UV
illumination to drive surface oxidation.

The Physics of Etching [2][3][4][5]
Thermodynamic Barriers & Anisotropy

Wet etching of ngcontent-ng-c780544980=""_nghost-ng-c1768664871="" class="inline ng-star-
inserted">
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is reaction-limited, not diffusion-limited. The rate is determined by the surface reaction kinetics,
which follow an Arrhenius dependence on temperature.

e Activation Energy (
): Typically high (
), necessitating process temperatures
for practical rates in acid.

e Anisotropy: Due to the low-symmetry monoclinic crystal structure (

), etch rates vary drastically by plane.

o (100): Fast etching (high surface energy).
o (001): Slow etching.

o (010): Often yields the smoothest sidewalls, critical for vertical fin structures.

Mechanism Visualization

The following diagram illustrates the reaction-limited pathway for high-temperature acid
etching.

H3PO4 Species Diffusion Surface Adsorption Thermal Activation Ga-O Bond Breaking Complexation Soluble Ga Phosphates
(Liquid Phase) (Rate Limiting Step 1) (Requires T > 140°C) (Desorption)
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Figure 1: Reaction pathway for thermal wet etching. The high activation energy at the
'Reaction’ node is the primary bottleneck.

Protocol A: High-Temperature Phosphoric Acid
Etching

Purpose: Bulk micromachining, damage removal after dry etch, and defect revealing. Safety
Warning: Hot phosphoric acid (
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) causes severe burns. Use full PPE (face shield, apron, trionic gloves) and work in a wet
bench with active aspiration.

Masking Strategy (Critical)

Standard photoresists (AZ, SU-8) will flow or carbonize at the required etching temperatures (

). You must use a "Hard Mask" approach.

e Recommended Mask:

(PECVD deposited) or Nickel (Ni).

e Thickness:

for deep etches (selectivity is finite).

Step-by-Step Workflow

o Hard Mask Deposition:
o Deposit

via PECVD on the

wafer.

o Pattern Transfer:

[¢]

Spin coat standard photoresist.

o Lithography exposure and development.

o Dry Etch Mask: Etch the

using
plasma (RIE/ICP).

o Strip Resist: Remove photoresist with Acetone/IPA or

plasma. The wafer must be free of organics before entering hot acid.
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» Etchant Preparation:
o Pour 85% Phosphoric Acid (

) into a quartz beaker.

o Heatto

. Use a feedback-controlled hotplate with a Teflon-coated thermocouple immersed in the
liquid.

o Process Control Monitor (PCM): Allow temperature to stabilize for 15 mins.
e Etching:
o Immerse the wafer vertically using a Teflon carrier.
o Agitate gently (magnetic stir bar at 100 rpm) to ensure thermal uniformity.
e Quench & Rinse:
o Transfer immediately to a DI Water overflow rinse tank. Rinse for 5 minutes.
o blow dry.
e Mask Removal:
o Remove the remaining

mask using Buffered Oxide Etch (BOE).

Reference Data: Etch Rates
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Temperature (

. . Approx. Rate Surface
Etchant Orientation . ]
) (nm/min) Quality
100 85% (100) <5 Negligible
150 85% (100) ~50- 70 Smooth
190 85% (100) > 150 Pitted/Rough
Anisotropic
150 85% (010) Variable* _ P
Sidewalls

Note: Data derived from Oshima et al. [1] and Oh et al. [2]. Rates are highly dependent on
crystal quality (EFG vs. Czochralski).

Protocol B: Photo-Electrochemical (PEC) Etching[7]

Purpose: Room-temperature etching for sensitive device structures where thermal budget is
limited. Mechanism: UV photons (

) generate electron-hole pairs. Holes migrate to the surface, assisting in the oxidation of Ga,
which then dissolves in the electrolyte.[2]

Experimental Setup
e Light Source: UV LED or Hg-Xe lamp (wavelength

required for band-to-band absorption).

o Electrolyte: dilute KOH (0.1M) or

e Working Electrode:

sample (Ti/Au ohmic contact required on the back or edge).

o Counter Electrode: Platinum (Pt) wire.
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PEC Workflow Diagram
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Figure 2: Workflow for Photo-Electrochemical (PEC) etching. The process is gated by UV
illumination.

Execution Steps

o Contact: Apply Ti/Au ohmic contact to the sample edge to serve as the electrical connection.

* Mounting: Mount sample on a Teflon holder; ensure the contact is isolated from the
electrolyte (use epoxy if necessary) to prevent etching the metal.

o Etching:
o Apply bias (typically OV to +5V vs Pt counter electrode).
o Expose to UV light.[3][4][2]

o Rate Control: Adjust UV intensity or bias voltage. Higher bias improves hole collection
efficiency at the surface.
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Protocol C: Defect Characterization (Etch Pits)

Purpose: To reveal dislocation density (EPD) without TEM. Principle: Strained bonds at
dislocation cores etch faster than the bulk crystal, creating visible pits.

Etchant: Molten KOH (Potassium Hydroxide).

Temperature:

(Requires Nickel crucible).

Duration: 5 - 10 minutes.

Observation:

o Threading Dislocations: Appear as hexagonal or diamond-shaped pits.
o Micro-pipes: Large, deep pits.

o Use Nomarski (DIC) microscopy for high-contrast imaging.

Note: Hot

at

can also reveal pits on the (100) plane, but molten KOH is the standard for bulk substrate
qualification [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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